molecular formula C28H29N3O3S B393967 ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B393967
M. Wt: 487.6g/mol
InChI Key: VTPLQIOBIDFPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex heterocyclic compound It features a quinoline and a thiophene ring system, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetohydrazide with various reactants can lead to the formation of polyfunctional heterocyclic compounds .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can lead to the removal of oxygen or the addition of hydrogen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. These can include enzymes, receptors, and other proteins. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems such as:

Uniqueness

What sets ETHYL 2-(2-AMINO-3-CYANO-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of quinoline and thiophene rings, which can confer distinct biological and chemical properties.

Properties

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6g/mol

IUPAC Name

ethyl 2-(2-amino-3-cyano-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinolin-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H29N3O3S/c1-2-34-28(33)24-18-12-7-4-8-15-22(18)35-27(24)31-20-13-9-14-21(32)25(20)23(19(16-29)26(31)30)17-10-5-3-6-11-17/h3,5-6,10-11,23H,2,4,7-9,12-15,30H2,1H3

InChI Key

VTPLQIOBIDFPHK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4

Origin of Product

United States

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